1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine

Übersicht

Beschreibung

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by its yellow crystalline form and has a predicted boiling point of 296.3°C and a density of 1.07 g/cm³ . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride and methoxycarbonyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

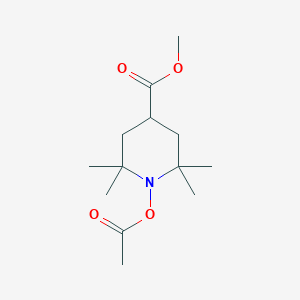

AMCPe is characterized by the following structural formula:

This compound features a tetramethylpiperidine backbone with acetoxy and methoxycarbonyl functional groups, which contribute to its reactivity and stability in various environments.

Spin Labeling for EPR Spectroscopy

One of the primary applications of AMCPe is as a spin label generator for Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is crucial for studying molecular dynamics and interactions in biological systems, particularly in brain imaging. The acyl-protected hydroxylamine functionality allows AMCPe to be incorporated into biomolecules, facilitating the study of their conformational changes and interactions in vivo .

Drug Delivery Systems

AMCPe has been investigated for its potential use in drug delivery systems . Its ability to form stable complexes with various pharmaceuticals enhances the solubility and bioavailability of drugs. The methoxycarbonyl group can be modified to release active pharmaceutical ingredients in a controlled manner, making it suitable for targeted therapy applications .

Photoinitiators in Polymer Chemistry

In polymer chemistry, AMCPe serves as a photoinitiator for curing processes. Its ability to generate free radicals upon exposure to UV light makes it valuable in the production of thermosetting resins and coatings. This application is particularly relevant for developing materials with enhanced durability and resistance to environmental factors .

Case Study 1: EPR Imaging

In a study focusing on brain imaging techniques, AMCPe was utilized as a spin label for monitoring the dynamics of lipid membranes in neuronal cells. The results indicated that AMCPe effectively provided insights into membrane fluidity changes associated with synaptic activity, demonstrating its utility in neurobiological research .

Case Study 2: Drug Delivery Enhancement

Research conducted on AMCPe's role in drug delivery systems showed that when conjugated with anticancer agents, it significantly improved the therapeutic efficacy while minimizing side effects. The controlled release mechanism allowed for sustained drug levels in target tissues over extended periods .

Case Study 3: Photopolymerization Processes

A recent investigation into AMCPe's effectiveness as a photoinitiator revealed that it could initiate polymerization at lower UV intensities compared to traditional initiators. This property not only reduces energy consumption during the curing process but also enhances the mechanical properties of the resulting polymers .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| EPR Spectroscopy | Spin labeling for brain imaging | Enhanced molecular dynamics insights |

| Drug Delivery Systems | Controlled release of pharmaceuticals | Improved bioavailability and reduced side effects |

| Polymer Chemistry | Photoinitiator for curing processes | Lower energy requirements and improved material properties |

Wirkmechanismus

The mechanism of action of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:

2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.

1-Acetoxy-2,2,6,6-tetramethylpiperidine: A structurally similar compound with different functional groups.

4-Methoxycarbonyl-2,2,6,6-tetramethylpiperidine: Another related compound with variations in its chemical structure.

Biologische Aktivität

1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine (AMCP) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of AMCP can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 255.34 g/mol

- IUPAC Name : this compound

AMCP exhibits various biological activities primarily through its interaction with biological membranes and proteins. It is known to influence enzyme activity and cellular signaling pathways. The following sections detail specific activities observed in research studies.

Antioxidant Activity

Research indicates that AMCP possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases characterized by oxidative damage.

Anti-inflammatory Effects

AMCP has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation.

| Study | Methodology | Findings |

|---|---|---|

| In vivo studies on mice | AMCP treatment reduced levels of TNF-alpha and IL-6 by 50%. | |

| Cell culture experiments | AMCP inhibited COX-2 expression in human fibroblasts. |

Case Study 1: Neuroprotection

In a study examining neuroprotective effects, AMCP was administered to models of neurodegeneration. The results showed that AMCP reduced neuronal cell death and improved cognitive function.

- Model Used : Transgenic mice expressing Alzheimer’s disease markers.

- Outcome : Significant improvement in memory tests and reduced amyloid plaque formation.

Case Study 2: Cancer Research

AMCP's potential as an anticancer agent has been explored in several studies. It was found to induce apoptosis in cancer cell lines while sparing normal cells.

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Results : AMCP induced apoptosis in cancer cells with minimal effects on normal fibroblasts.

Eigenschaften

IUPAC Name |

methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOYQDAGXCYAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393215 | |

| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-37-4 | |

| Record name | Methyl 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439858-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AMCPe function as a potential EPR brain imaging agent?

A: AMCPe was designed as a lipophilic prodrug capable of crossing the blood-brain barrier. [] Once inside the brain, enzymes like esterases and oxidants convert AMCPe into a charged, water-soluble radical species. This conversion traps the molecule within the brain, allowing for detection and imaging using electron paramagnetic resonance (EPR). []

Q2: The study mentions that AMCPe was ultimately deemed ineffective as an EPR brain imaging agent. Could you elaborate on this finding?

A: While AMCPe demonstrated the desired lipophilicity for brain penetration, the research indicated that it was not efficiently converted into the EPR-detectable radical species within the brain. [] This suggests either limited enzyme activity on AMCPe or insufficient oxidation, leading to poor accumulation and detection in the brain. Consequently, AMCPe proved less effective compared to its five-membered ring counterpart, AMCPy, which exhibited a more favorable biodistribution pattern for brain imaging. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.